molecular formula C20H16Cl2N2O3S B14805656 N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide

N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B14805656
M. Wt: 435.3 g/mol
InChI Key: VVGUEFJRDZQXRM-UHFFFAOYSA-N
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Description

N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide is a complex organic compound with a molecular formula of C20H16Cl2N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(benzylamino)benzenesulfonyl chloride: This intermediate is synthesized by reacting benzylamine with 4-chlorobenzenesulfonyl chloride under controlled conditions.

    Formation of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

    Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide
  • N-{4-[(propylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide

Uniqueness

N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide is unique due to the presence of the benzylamino group, which imparts distinct chemical properties and potential biological activities. Compared to its analogs with different alkyl groups, the benzyl group may enhance the compound’s ability to interact with specific molecular targets, leading to unique applications and effects.

This detailed article provides a comprehensive overview of N-{4-[(benzylamino)sulfonyl]phenyl}-2,4-dichlorobenzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C20H16Cl2N2O3S/c21-15-6-11-18(19(22)12-15)20(25)24-16-7-9-17(10-8-16)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25)

InChI Key

VVGUEFJRDZQXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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